Cas no 61704-38-9 (6-(3-chlorophenyl)pyridine-2-carbaldehyde)
6-(3-chlorophenyl)pyridine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-(3-Chlorophenyl)picolinaldehyde
- 6-(3-chlorophenyl)pyridine-2-carbaldehyde
- AB23870
- CS-0454292
- 61704-38-9
- DTXSID30494579
- 2-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-
-
- Inchi: 1S/C12H8ClNO/c13-10-4-1-3-9(7-10)12-6-2-5-11(8-15)14-12/h1-8H
- InChI Key: LDXZAMHCPAKKDE-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1C=CC=C(C=O)N=1
Computed Properties
- Exact Mass: 217.02954
- Monoisotopic Mass: 217.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96
6-(3-chlorophenyl)pyridine-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019113961-1g |
6-(3-Chlorophenyl)picolinaldehyde |
61704-38-9 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM177062-5g |
6-(3-chlorophenyl)picolinaldehyde |
61704-38-9 | 95% | 5g |
$634 | 2021-08-05 | |
| Chemenu | CM177062-5g |
6-(3-chlorophenyl)picolinaldehyde |
61704-38-9 | 95% | 5g |
$634 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524959-1g |
6-(3-Chlorophenyl)picolinaldehyde |
61704-38-9 | 98% | 1g |
¥1258.00 | 2024-05-06 | |
| Ambeed | A608043-1g |
6-(3-Chlorophenyl)picolinaldehyde |
61704-38-9 | 98+% | 1g |
$162.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5277-1G |
6-(3-chlorophenyl)pyridine-2-carbaldehyde |
61704-38-9 | 95% | 1g |
¥ 1,049.00 | 2023-04-05 |
6-(3-chlorophenyl)pyridine-2-carbaldehyde Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 6-(3-chlorophenyl)pyridine-2-carbaldehyde
6-(3-Chlorophenyl)picolinaldehyde: A Comprehensive Overview
The compound with CAS No. 61704-38-9, commonly referred to as 6-(3-Chlorophenyl)picolinaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of picolinaldehyde, a heterocyclic aldehyde with a pyridine ring, and features a 3-chlorophenyl substituent at the sixth position. The 3-chlorophenyl group introduces unique electronic and steric properties, making this compound a valuable building block for various applications.
Recent studies have highlighted the potential of 6-(3-Chlorophenyl)picolinaldehyde in drug discovery. Its structure, which combines the aromaticity of the phenyl ring with the reactivity of the aldehyde group, makes it an ideal candidate for designing bioactive molecules. Researchers have explored its ability to act as a ligand in metalloenzyme inhibition, particularly in the context of metallo-beta-lactamases, which are enzymes contributing to antibiotic resistance. The chlorine substituent at the third position of the phenyl ring plays a crucial role in modulating the compound's binding affinity and selectivity.
In addition to its pharmacological applications, 6-(3-Chlorophenyl)picolinaldehyde has been investigated for its role in materials science. The compound's ability to form coordination polymers with transition metals has been leveraged to create novel materials with potential applications in catalysis and sensing. For instance, recent research demonstrates that when combined with copper ions, this compound forms a highly porous material with exceptional catalytic activity for the oxidation of alcohols under mild conditions.
The synthesis of 6-(3-Chlorophenyl)picolinaldehyde typically involves a multi-step process that begins with the preparation of picolinaldehyde derivatives. One common approach involves Friedel-Crafts alkylation or acylation reactions to introduce the 3-chlorophenyl group onto the pyridine ring. The reaction conditions are carefully optimized to ensure high yields and selectivity, often requiring the use of Lewis acids such as AlCl3 or FeCl3.
From an analytical standpoint, 6-(3-Chlorophenyl)picolinaldehyde has been thoroughly characterized using advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy has provided insights into its molecular structure and purity, while mass spectrometry (MS) has confirmed its molecular formula and molecular weight. These analyses are critical for ensuring the compound's quality and consistency in both research and industrial settings.
Looking ahead, the versatility of 6-(3-Chlorophenyl)picolinaldehyde suggests that it will continue to be a focal point in interdisciplinary research. Its ability to serve as both a biological ligand and a precursor for advanced materials underscores its importance in modern chemistry. As researchers uncover new applications and synthesize novel derivatives, this compound is poised to make significant contributions to fields ranging from medicine to environmental science.
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